

A Systematic Comparison of Substance P(1-7) Analogs for Therapeutic Development

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Compound of Interest

Compound Name: Substance P(1-7) TFA

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A Guide for Researchers in Pain and Neuropeptide Pharmacology

This guide provides a systematic review of the therapeutic potential of Substance P(1-7) [SP(1-7)], an N-terminal fragment of Substance P (SP), and its synthetic analogs. Unlike its parent peptide, which is pronociceptive (pain-promoting) through the neurokinin-1 (NK-1) receptor, SP(1-7) exhibits potent antinociceptive and anti-allodynic effects, particularly in models of neuropathic pain.[1][2] This has spurred the development of analogs with improved potency and pharmacokinetic profiles.

This document objectively compares key SP(1-7) analogs, presenting available experimental data from in vitro and in vivo studies to guide further research and drug development.

Comparative Analysis of SP(1-7) Analogs

The primary strategy in developing SP(1-7) analogs has focused on improving metabolic stability and receptor affinity. Key modifications include C-terminal amidation, backbone N-methylation, and truncation to create smaller, more drug-like peptidomimetics.[3]

Table 1: In Vitro Binding Affinity of SP(1-7) and Key Analogs

This table summarizes the binding affinities (K_i) of various analogs for the specific SP(1-7) binding site, typically determined by competitive radioligand binding assays using rat spinal cord or brain membranes.[4][5] Lower K_i values indicate higher binding affinity.

Compound/Analog	Sequence/Structure	Binding Affinity (K _i , nM)	Reference
SP(1-7)	H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH	1.5 - 1.6	[5][6]
SP(1-7) amide	H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-NH ₂	0.2 - 0.3	[1][4]
SP(3-7) amide	H-Lys-Pro-Gln-Gln-Phe-NH ₂	11.1	[1]
SP(5-7) amide	H-Gln-Gln-Phe-NH ₂	1.9	[4][7]
H-Phe-Phe-NH ₂	Dipeptide Peptidomimetic	1.5	[5][6]
Constrained H-Phe-Phe-NH ₂	Dipeptide with 3-phenyl-pyrrolidine	2.2	[8]

Table 2: In Vivo Efficacy and Pharmacokinetic Properties

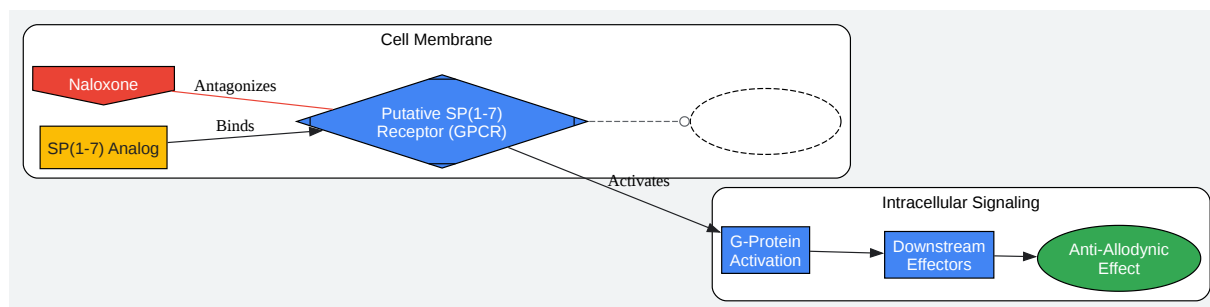
This table compares the performance of selected analogs in preclinical models of neuropathic pain, primarily the Spared Nerve Injury (SNI) model in mice, and highlights key pharmacokinetic (PK) data.

Compound/ Analog	In Vivo Model	Administration	Efficacy & Dose	Plasma Half-life (t _{1/2})	Reference
SP(1-7)	Diabetic Neuropathy	Intrathecal (i.t.)	Dose- dependent anti- hyperalgesia at 0.1-0.2 nmol/kg.[1]	Very short	[1]
SP(1-7) amide	SNI Mice, SCI Rats	Intraperitonea l (i.p.)	Superior anti- allodynic effect compared to SP(1-7) at 185 nmol/kg. [7]	6.4 min (mouse)	[1][7]
Constrained H-Phe-Phe- NH ₂	SNI Mice	Intraperitonea l (i.p.)	Significant anti-allodynic effect.[8]	Improved vs. linear dipeptide	[8]
Imidazole Peptidomimet ic	SNI Mice	Intraperitonea l (i.p.)	Strong anti- allodynic effect; more potent than gabapentin. [1][3]	Not reported	[1][3]
H-Phe-Phe- NH ₂	Diabetic Neuropathy	Intrathecal (i.t.)	Attenuates hyperalgesia and allodynia. [9][10]	Poor (not effective via i.p.)	[1][9]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for SP(1-7)

SP(1-7) and its analogs exert their effects through a unique, G-protein coupled receptor that is distinct from the classical NK-1 or opioid receptors.[2][3] While the receptor has not been cloned, evidence suggests its signaling can be modulated by naloxone and may involve sigma (σ) receptors, ultimately leading to downstream effects that counteract neuropathic pain.[2][10]

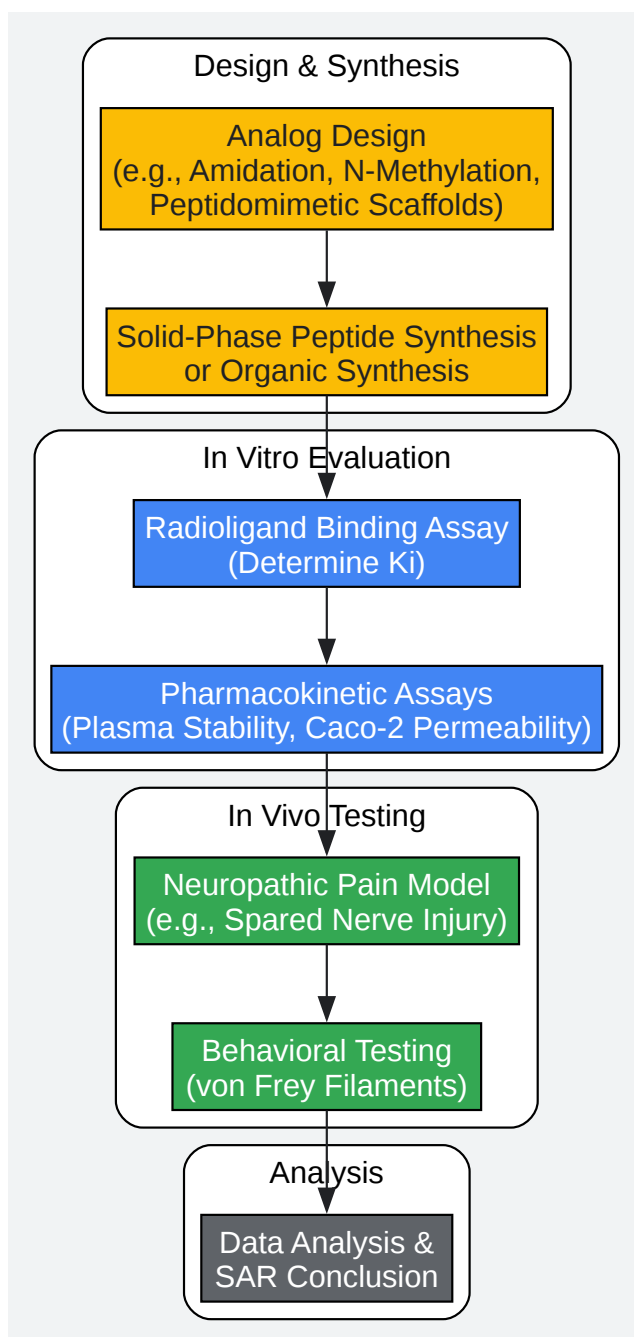


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Putative signaling pathway of SP(1-7) analogs.

Preclinical Development Workflow

The development and evaluation of novel SP(1-7) analogs typically follows a multi-stage preclinical workflow, from initial design and synthesis to in vivo efficacy testing.



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